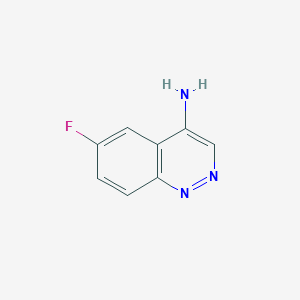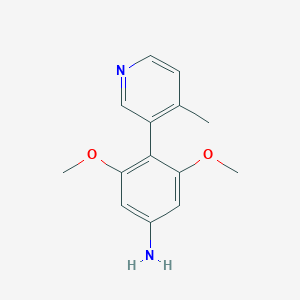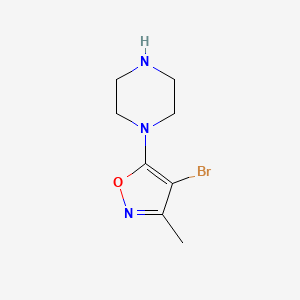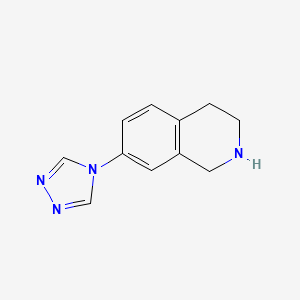
(2R)-2,3-dichloropropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2,3-dichloropropanenitrile is an organic compound with the molecular formula C3H3Cl2N. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,3-dichloropropanenitrile typically involves the chlorination of propanenitrile. One common method is the reaction of propanenitrile with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired (2R)-isomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, further purifies the compound.
化学反应分析
Types of Reactions
(2R)-2,3-dichloropropanenitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide are commonly used.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted propanenitriles.
Reduction: Formation of 2,3-dichloropropylamine.
Oxidation: Formation of 2,3-dichloropropanoic acid.
科学研究应用
(2R)-2,3-dichloropropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of (2R)-2,3-dichloropropanenitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, affecting their function and activity. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.
相似化合物的比较
Similar Compounds
(2S)-2,3-dichloropropanenitrile: The enantiomer of (2R)-2,3-dichloropropanenitrile, with similar chemical properties but different biological activity.
2,3-dichloropropanoic acid: An oxidized derivative with different reactivity and applications.
2,3-dichloropropylamine: A reduced derivative with distinct chemical behavior.
Uniqueness
This compound is unique due to its chiral nature, which can lead to different interactions in biological systems compared to its enantiomer. Its specific reactivity and the ability to undergo various chemical transformations make it a valuable compound in research and industrial applications.
属性
分子式 |
C3H3Cl2N |
|---|---|
分子量 |
123.97 g/mol |
IUPAC 名称 |
(2R)-2,3-dichloropropanenitrile |
InChI |
InChI=1S/C3H3Cl2N/c4-1-3(5)2-6/h3H,1H2/t3-/m0/s1 |
InChI 键 |
RJJDLPQZNANQDQ-VKHMYHEASA-N |
手性 SMILES |
C([C@@H](C#N)Cl)Cl |
规范 SMILES |
C(C(C#N)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(2,8-Diazaspiro[4.5]decan-8-yl)benzonitrile](/img/structure/B13890728.png)

![4-(6-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole](/img/structure/B13890736.png)

![5,7-Bis[[tert-butyl(dimethyl)silyl]oxy]-4,4-dimethylheptan-3-one](/img/structure/B13890757.png)

![2-Tert-butyl-4-[2-(1-methylpyridin-4-ylidene)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13890774.png)


![tert-butyl N-[6-(aminomethyl)pyridin-2-yl]-N-methylcarbamate](/img/structure/B13890787.png)
![3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13890795.png)
![1-[3-Chloro-4-hydroxy-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B13890802.png)
![4-bromo-N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide](/img/structure/B13890809.png)
